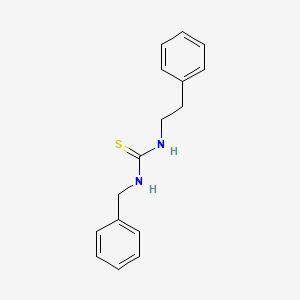

1-Benzyl-3-phenethyl-2-thiourea

Beschreibung

Evolution of Thiourea (B124793) Derivatives in Organic and Medicinal Chemistry

Thiourea, an organosulfur compound structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, has evolved from a fundamental chemical reagent to a cornerstone in modern synthetic chemistry. mdpi.comresearchgate.net Initially recognized for its utility in the synthesis of various heterocyclic compounds, the thiourea moiety has garnered significant attention over the past few decades. nih.gov Its derivatives are now integral to numerous applications, including the production of dyes, plastics, and photographic films. mdpi.com

The evolution in medicinal chemistry has been particularly profound. Compounds containing the thiourea scaffold are increasingly utilized in drug design to foster crucial interactions with biological targets and to refine key drug-like properties. chemicaljournal.in This progression is marked by the development of innovative synthetic methodologies, including greener and more efficient protocols, that have expanded the accessibility and diversity of thiourea derivatives for research. nih.gov The ability of the N-H and C=S groups to form hydrogen bonds is a key feature that chemists have exploited in creating complex molecular architectures. nih.gov

Significance of Thiourea Scaffold in Drug Discovery and Development

The thiourea framework is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds and approved drugs. chemicaljournal.innih.gov Its significance lies in the versatility of the thiourea group to act as a hydrogen bond donor and acceptor, enabling it to bind effectively to a wide array of biological targets such as enzymes and receptors. biointerfaceresearch.com This binding potential has been harnessed to develop agents with a broad spectrum of therapeutic properties.

Research has demonstrated that thiourea derivatives possess a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. mdpi.comnih.govbiointerfaceresearch.com For instance, certain derivatives have shown potent inhibitory activity against enzymes implicated in various diseases. nih.gov The structural simplicity and synthetic accessibility of the thiourea scaffold make it an attractive starting point for the development of new therapeutic agents, with ongoing efforts focused on creating compounds with enhanced potency and selectivity. biointerfaceresearch.comresearchgate.net

Positioning of N,N'-Disubstituted Thioureas in Contemporary Chemical Biology

Within the large family of thiourea derivatives, N,N'-disubstituted thioureas hold a distinct and important position in chemical biology. These compounds, where both nitrogen atoms of the thiourea core are substituted, offer a high degree of structural diversity, allowing for fine-tuning of their physicochemical and biological properties. researchgate.net The nature of the substituents, whether alkyl or aryl, directly influences the compound's activity. nih.gov

N,N'-disubstituted thioureas are actively investigated as specific enzyme inhibitors. For example, certain derivatives have been designed and synthesized to act as inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), enzymes relevant in neurological disorders like Parkinson's disease. rsc.org Other research has focused on their potential as urease inhibitors, which is significant for treating infections caused by urease-producing bacteria. mdpi.comnih.gov Furthermore, their ability to interact with metal ions has led to their use as fluorescent sensors for detecting heavy metals like mercury. nih.govanalis.com.my

Overview of Research Trajectories for 1-Benzyl-3-phenethyl-2-thiourea and Related Analogues

The specific compound, this compound, is part of the N,N'-disubstituted class of thioureas. While literature specifically detailing its biological activity is limited, its structure suggests potential research avenues based on related analogues. The compound's chemical properties are catalogued in scientific databases, providing a foundation for further investigation. uni.lunih.govchemicalbook.com

Research on closely related analogues provides insight into potential applications. For example, 1-Benzyl-3-phenyl-2-thiourea , a similar derivative, has been studied as an effective corrosion inhibitor for steel in acidic environments. chemicalbook.com It is also noted for its potential in sensor technology for the detection of nerve agents. chemicalbook.com Another complex analogue, 1-benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea , is suggested to have potential antimicrobial and anticancer properties due to its intricate structure. smolecule.com These examples indicate that the research trajectory for this compound and its analogues likely involves exploration in materials science (corrosion inhibitors, sensors) and medicinal chemistry (antimicrobial, anticancer agents). smolecule.comontosight.ai

Compound Data

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H18N2S | uni.lunih.gov |

| Molecular Weight | 270.39 g/mol | uni.lu |

| InChI Key | APEFIYZNULXWMO-UHFFFAOYSA-N | uni.lu |

Table 2: Biological Activities of Representative Thiourea Derivatives

| Compound Type | Reported Biological Activity | Reference(s) |

|---|---|---|

| General Thiourea Derivatives | Antibacterial, Antioxidant, Anticancer, Anti-inflammatory | mdpi.com |

| N,N'-Disubstituted Thioureas | Nitric Oxide Synthase (NOS) Inhibition, Urease Inhibition | rsc.orgmdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant | mdpi.com |

| Capsaicin derivatives with thiourea | Analgesic | mdpi.com |

| 1-Benzyl-3-phenyl-2-thiourea | Corrosion Inhibition, Sensor Material | chemicalbook.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c19-16(18-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEFIYZNULXWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370759 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35653-54-4 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35653-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. Based on the analysis of the analog 1-Benzyl-3-phenylthiourea, the following signals are expected, with additions for the phenethyl group's ethylene bridge mdpi.com:

N-H Protons: Two distinct signals, likely appearing as singlets in the downfield region (δ 8.0-9.7 ppm), are anticipated for the two N-H protons of the thiourea (B124793) core mdpi.com. Their exact chemical shift can be influenced by solvent and concentration.

Aromatic Protons: A complex multiplet is expected in the range of δ 7.1-7.5 ppm, integrating to 10 protons from the two phenyl rings (one from the benzyl group and one from the phenethyl group) mdpi.com.

Benzyl Methylene Protons (-CH₂-Ph): A doublet is expected for the two protons of the methylene group attached to the nitrogen and the benzyl's phenyl ring mdpi.com.

Phenethyl Methylene Protons (-CH₂-CH₂-Ph): The key difference from the phenyl analog is the presence of the ethylene bridge in the phenethyl group. This would result in two additional signals, expected to be triplets due to coupling with each other. The protons closer to the nitrogen atom (-NH-CH₂ -) would appear further downfield than the protons adjacent to the phenyl ring (-CH₂ -Ph).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| N-H (Thiourea) | ~8.0 - 9.7 | Singlet (broad) |

| Aromatic C-H | ~7.1 - 7.5 | Multiplet |

| Benzyl -CH₂- | ~4.8 - 5.0 | Doublet / Singlet |

| Phenethyl -NH-CH₂- | ~3.6 - 3.9 | Triplet |

| Phenethyl -CH₂-Ph | ~2.8 - 3.0 | Triplet |

Note: Data is projected based on known spectra of similar thiourea derivatives.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number and types of carbon atoms. The spectrum for 1-Benzyl-3-phenethyl-2-thiourea would be expected to show signals for all 16 carbon atoms in the molecule.

Thiocarbonyl Carbon (C=S): The most downfield signal corresponds to the carbon of the C=S group, typically appearing around δ 180-185 ppm mdpi.com.

Aromatic Carbons: Multiple signals are expected in the δ 120-140 ppm range, corresponding to the carbons of the two phenyl rings.

Benzyl Methylene Carbon (-CH₂-Ph): A signal for the methylene carbon of the benzyl group is expected in the aliphatic region, typically around δ 50-55 ppm mdpi.com.

Phenethyl Methylene Carbons (-CH₂-CH₂-Ph): Two distinct signals for the ethylene bridge carbons would differentiate this compound from its phenyl analog. These would appear in the aliphatic region, generally between δ 30-50 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | ~180 - 185 |

| Aromatic C (Quaternary) | ~135 - 140 |

| Aromatic C-H | ~122 - 130 |

| Benzyl -CH₂- | ~50 - 55 |

| Phenethyl -NH-CH₂- | ~45 - 50 |

| Phenethyl -CH₂-Ph | ~30 - 35 |

Note: Data is projected based on known spectra of similar thiourea derivatives. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR data for this compound are not available, the application of these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. A key correlation would be observed between the two methylene groups of the phenethyl side chain (-CH₂ -CH₂ -), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the benzyl and phenethyl methylene groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Thiourea and Amide Vibrational Modes

The IR spectrum of this compound would display several characteristic absorption bands. Analysis of related compounds like 1-benzyl-3-phenylthiourea shows key absorption bands for the thiourea core mdpi.com.

N-H Stretching: A prominent band or bands in the region of 3100-3400 cm⁻¹ correspond to the N-H stretching vibrations of the secondary amine groups in the thiourea moiety mdpi.com.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are found just below 3000 cm⁻¹.

C=S Stretching (Thioamide I Band): The C=S stretching vibration is a key indicator of the thiourea group. It is often coupled with other vibrations (C-N stretching) and can be found in the region of 1200-1450 cm⁻¹ mdpi.com.

C-N Stretching (Thioamide II/III Bands): Strong bands related to C-N stretching and N-H bending modes appear in the fingerprint region, typically between 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹.

Aromatic C=C Bending: Sharp absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the phenyl rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch / N-H Bend | 1500 - 1600 |

| C=S Stretch | 1200 - 1450 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound (C₁₆H₁₈N₂S), the monoisotopic mass is 270.119 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 271.126.

Under higher energy conditions (e.g., electron ionization), the molecule would fragment in a predictable manner. The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atoms and the stable aromatic groups.

Tropylium Ion: A very common and stable fragment for benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91, formed by the loss of the phenethylthiourea radical.

Phenethyl Cation: Cleavage can also lead to the formation of a phenethyl fragment, which may appear as the phenethyl cation (C₈H₉⁺) at m/z 105.

Other fragments would arise from cleavages around the central thiourea core.

| Ion | Formula | Proposed m/z | Description |

| [M+H]⁺ | [C₁₆H₁₉N₂S]⁺ | 271.1 | Protonated Molecular Ion |

| [C₈H₉]⁺ | [C₈H₉]⁺ | 105 | Phenethyl Cation |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium Ion (from Benzyl) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₆H₁₈N₂S), HRMS analysis would provide an exact mass measurement, which can be compared to the theoretically calculated mass to confirm its molecular formula.

Detailed Research Findings No specific experimental HRMS data for this compound was found in the searched sources. An analysis would typically involve detecting the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The measured mass would be expected to be within a few parts per million (ppm) of the calculated mass, unequivocally confirming the compound's elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Adduct Ion | Calculated m/z | Measured m/z | Mass Difference (ppm) |

| [C₁₆H₁₈N₂S + H]⁺ | Data not available | Data not available | Data not available |

| [C₁₆H₁₈N₂S + Na]⁺ | Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings (benzyl and phenethyl groups) and the thiocarbonyl (C=S) group within the thiourea moiety.

Detailed Research Findings Specific experimental UV-Vis absorption maxima (λ_max) for this compound dissolved in a specific solvent were not available in the reviewed literature. Such data would reveal the energies of its electronic transitions. The π → π* transitions, typically of high intensity, are expected at shorter wavelengths, while the lower intensity n → π* transitions from the non-bonding electrons on the sulfur atom would appear at longer wavelengths.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λ_max) | Molar Absorptivity (ε) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction analysis of a single crystal provides the definitive three-dimensional arrangement of atoms and molecules in the solid state. This technique would determine the precise bond lengths, bond angles, and crystal packing of this compound. Key parameters obtained include the crystal system, space group, and unit cell dimensions.

Detailed Research Findings No published single-crystal X-ray diffraction data for this compound could be located. A successful crystallographic study would provide a detailed structural model, elucidating intermolecular interactions such as hydrogen bonding involving the N-H groups and the thiocarbonyl sulfur atom, which are crucial in understanding the supramolecular chemistry of thiourea derivatives.

Table 3: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Value |

| Crystal Data | |

| Molecular Formula | C₁₆H₁₈N₂S |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Data Collection & Refinement | |

| Radiation (Å) | Data not available |

| Temperature (K) | Data not available |

| Reflections Collected | Data not available |

| Independent Reflections | Data not available |

| R_int | Data not available |

| Final R indices [I > 2σ(I)] | Data not available |

Pharmacological and Biological Activity Profiling

Anticancer Activity

The exploration of 1-Benzyl-3-phenethyl-2-thiourea's anticancer properties has centered on its cytotoxic effects against various cancer cell lines and the elucidation of its underlying mechanisms of action.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The primary method for evaluating the direct anticancer potential of a compound is through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This technique measures the metabolic activity of cells and, consequently, their viability after exposure to the test compound.

While extensive research on a wide array of thiourea (B124793) derivatives has demonstrated their cytotoxic effects against various human cancer cell lines, specific data for this compound is limited. However, a closely related analog, 1-Benzyl-3-phenylthiourea , has been evaluated against the MCF-7 breast cancer cell line. mdpi.com This provides a valuable point of reference for the potential activity of the phenethyl derivative. Studies on other thiourea compounds have shown activity against a range of cancer cell lines, including those of the colon, prostate, and leukemia. nih.gov

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. For the analog 1-Benzyl-3-phenylthiourea , a study reported a weak efficacy against MCF-7 cancer cells, with an IC50 value of 78.90 ± 2.87 µM. mdpi.com This value indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The determination of specific IC50 values for this compound against a panel of cancer cell lines such as MCF-7, HepG2, PC3, T47D, and HeLa is a necessary next step in its preclinical evaluation.

Table 1: Cytotoxicity Data for a Structurally Similar Thiourea Derivative

| Compound | Cell Line | IC50 (µM) |

|---|

Mechanisms of Anticancer Action

Understanding the mechanisms through which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For thiourea derivatives, several mechanisms have been proposed and investigated.

Thiourea derivatives have been recognized for their ability to inhibit various enzymes that are critical for cancer cell proliferation and survival. researchgate.net These include:

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): These receptor tyrosine kinases are often overexpressed in various cancers, and their inhibition is a key therapeutic strategy. researchgate.netnih.gov

Carbonic Anhydrase: These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment.

Topoisomerase: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death. researchgate.net

Sirtuins: This class of histone deacetylases plays a role in gene expression and cell survival, making them attractive targets for cancer therapy.

While these mechanisms have been established for the broader class of thiourea compounds, specific studies detailing the inhibitory activity of this compound against these enzymes are not yet available.

Another potential mechanism of anticancer action for thiourea derivatives is direct interaction with DNA. Some copper(I) complexes of a related compound, 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea, have been shown to bind to calf thymus DNA (CT-DNA). researchgate.net These interactions can disrupt DNA replication and transcription, ultimately leading to apoptosis or cell death. Further investigation is required to determine if this compound itself or its potential metal complexes can interact with DNA in a similar manner.

Apoptosis Induction

Research into related isothiocyanate compounds, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), has shown potential for inducing apoptosis, or programmed cell death, in cancer cells. Studies indicate that BITC can suppress pancreatic cancer growth by inducing apoptosis. nih.gov This process is linked to the inhibition of specific cellular signaling pathways, including the PI3K/AKT/FOXO pathway. nih.gov BITC has been shown to decrease the phosphorylation of key proteins like PI3K, AKT, and mTOR, leading to the nuclear retention of FOXO1 and the upregulation of proteins that promote apoptosis. nih.gov Similarly, PEITC has been observed to induce apoptosis in cervical cancer cells by increasing intracellular reactive oxygen species (ROS) and activating caspase-3, a key executioner enzyme in the apoptotic cascade. frontiersin.org These findings in structurally related molecules suggest a potential mechanism for the activity of thiourea derivatives, although direct studies on this compound are not specified in the provided results.

Selectivity against Normal Cells

A significant challenge in cancer chemotherapy is the adverse impact of cytotoxic agents on healthy, non-cancerous cells. nih.gov Research on various 1,3-disubstituted thiourea derivatives has shown promising selectivity, with some compounds exhibiting high cytotoxicity against cancer cell lines while having a more favorable impact on normal cells. nih.gov For instance, certain 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon and prostate cancer cells, as well as leukemia cell lines, with favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov Another study on N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated cytotoxic activity against breast and cervical cancer cells with little to no impact on normal Vero cells, indicating a high selectivity index. jppres.com This selectivity is a crucial parameter in evaluating the potential of a compound as a therapeutic agent. jppres.com

Antimicrobial Activity

Thiourea derivatives are recognized for a wide range of biological activities, including significant antimicrobial properties. nih.govnih.gov The antimicrobial action of these compounds is influenced by factors such as the presence of electron-withdrawing groups and the lipophilicity of the molecule, which can enhance its ability to disrupt bacterial membranes. nih.gov

Antibacterial Activity

The antibacterial potential of thiourea derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. globalresearchonline.netjapsonline.com The mechanism of action for some thiourea analogs is proposed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

Several studies have highlighted the efficacy of thiourea compounds against Gram-positive bacteria. For example, some novel thiourea derivatives have demonstrated significant inhibitory effects against various strains of Staphylococcus aureus. nih.govpjmonline.org Benzyl bromide derivatives, which share a structural component, have also been shown to be effective against S. aureus and Enterococcus faecalis. nih.gov The antibacterial activity is often attributed to the specific substituents on the thiourea scaffold. nih.gov

Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi)

The activity of thiourea derivatives against Gram-negative bacteria has also been documented. Certain carbohydrate-derived thioureas exhibited potent activity against Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi. japsonline.com The presence of specific chemical groups, such as trifluoromethyl groups on a phenyl ring, appears to enhance inhibitory action against these bacteria. japsonline.com Some benzyl derivatives have also shown moderate effects against E. coli, K. pneumoniae, and S. typhi. nih.gov

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. For various thiourea derivatives, MIC values have been determined using methods like broth microdilution. nih.govnih.govscielo.org.mx For instance, certain 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea compounds showed significant inhibitory effects against Gram-positive cocci with MIC values ranging from 2 to 32 µg/mL. nih.gov For benzyl bromide derivatives, MIC values against S. aureus have been recorded at 1 mg/mL, and against S. pyogenes, E. faecalis, K. pneumoniae, S. typhi, and E. coli at 2 mg/mL. nih.gov

Antifungal Activity (e.g., Candida albicans)

Thiourea derivatives have been identified as a promising class of compounds with potential antifungal properties. Studies have demonstrated that certain synthetic thiourea derivatives show inhibitory activity against various fungal pathogens, including Candida albicans nih.govnih.gov. For instance, a series of new thiourea derivatives incorporating a 1,3-thiazole scaffold were tested in vitro against a panel of microorganisms, which included Candida albicans nih.gov. Similarly, other research has highlighted that certain thiourea derivatives can exhibit potent inhibitory action against strains of Candida albicans and Candida glabrata nih.gov. The antifungal and antioxidant activities of thiourea derivatives of 2-thiophenecarboxylic acid have also been evaluated, particularly against nosocomial strains of Candida auris, a pathogen that poses a significant public health threat due to its resistance to common antifungal drugs nih.gov.

Antitubercular Activity (Mycobacterium tuberculosis)

The thiourea moiety is a key structural feature in several compounds investigated for their antitubercular effects. Research has shown that various thiourea derivatives possess activity against Mycobacterium tuberculosis. For example, a series of thiourea derivatives containing a 1,3-thiazole element were evaluated for their in vitro tuberculostatic activity against the Mycobacterium tuberculosis H37Rv strain and other clinical isolates nih.gov. Compounds containing a 3-benzyl-2-thioxothiazolidin-4-one scaffold, which is structurally related to thiourea, have also been noted for their potential antituberculosis activity mdpi.com.

Anti-biofilm Activity

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. Thiourea derivatives have shown potential in combating biofilm formation. In one study, certain thiourea derivatives of 1,3-thiazole were found to effectively inhibit biofilm formation in strains of Staphylococcus epidermidis nih.gov. Other research has indicated that thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold could inhibit biofilm formation on polystyrene surfaces researchgate.net. The anti-biofilm activity of thiourea compounds has also been noted against fungal pathogens, with some derivatives showing a notable inhibitory effect on the biofilm growth of Candida auris nih.gov.

Targeting Bacterial Enzymes (e.g., enzymes involved in cell wall biosynthesis)

While the direct action of this compound on bacterial enzymes involved in cell wall biosynthesis is not detailed in the provided research, this mechanism is a known target for various antimycobacterial agents. For instance, a series of galactopyranosyl amino alcohols were designed to inhibit mycobacterial cell wall biosynthesis, demonstrating the viability of this pathway as a therapeutic target nih.gov. The development of novel antitubercular drugs often focuses on specific mycobacterial enzymes, and the thiourea scaffold is explored for its potential to interact with various biological targets.

Enzyme Inhibition Studies

The ability of thiourea derivatives to inhibit specific enzymes is a key area of pharmacological research.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are crucial in the management of neurodegenerative diseases like Alzheimer's disease. While direct inhibitory data for this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not specified, compounds containing benzyl and phenethyl moieties have been evaluated for this activity. For example, a library of benzyl- and phenethyl-substituted tetrahydroacridin-9-amine derivatives was designed and assessed as dual cholinesterase inhibitors nih.govdrugbank.com. In these studies, specific compounds were identified as potent inhibitors of BChE and/or AChE nih.govdrugbank.com. Butyrylcholinesterase, in particular, has been identified as a viable therapeutic target for Alzheimer's disease, leading to the screening of diverse chemical libraries to find effective inhibitors nih.gov.

Urease Inhibition

Thiourea and its derivatives are recognized as a significant class of urease inhibitors, primarily due to their structural resemblance to urea (B33335), the natural substrate of the enzyme. The core structure of thiourea allows it to interact with the nickel ions present in the active site of urease, thereby disrupting its catalytic activity. While extensive research has been conducted on various substituted thiourea compounds, specific inhibitory data for this compound against urease is not prominently available in the reviewed literature. However, studies on analogous structures consistently demonstrate potent urease inhibition. For comparison, the standard urease inhibitor, thiourea, exhibits an IC₅₀ value of approximately 21.0 µM. The inhibitory potential of derivatives is often influenced by the nature and position of substituents on the parent molecule.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Inhibitors of these enzymes delay the breakdown of carbohydrates into glucose, thus reducing the rate of glucose absorption. Although various heterocyclic compounds and natural products have been evaluated for this purpose, specific data quantifying the inhibitory effects of this compound against α-amylase and α-glucosidase are not detailed in the currently accessible literature. Research on other thiourea derivatives has shown varied levels of activity, suggesting that the inhibitory potential is highly dependent on the specific structural features of the molecule.

Kinetic Studies of Enzyme Inhibition (e.g., Linewver-Burk Plots)

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. These studies, often visualized using Lineweaver-Burk plots, can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. For thiourea derivatives that inhibit urease, both non-competitive and mixed-type inhibition have been reported. A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting the Vmax without altering the Km. In contrast, a competitive inhibitor binds only to the free enzyme's active site, increasing the apparent Km while Vmax remains unchanged. Specific kinetic studies detailing the precise mechanism of inhibition for this compound, including Lineweaver-Burk plot analysis, are not specified in the reviewed scientific literature.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of thiourea derivatives is an area of active investigation.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to evaluate antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. While the antioxidant properties of various phenolic and flavonoid compounds are well-documented using this assay, specific IC₅₀ values or percentage inhibition data for this compound are not readily found in the examined literature.

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for assessing antioxidant capacity. This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant compound, leading to a loss of color. Studies on phenethyl-thiourea derivatives have indicated potential antioxidant functions. For instance, related compounds such as N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea and N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea were found to inhibit the oxidation of ABTS. These findings suggest that the phenethyl-thiourea scaffold, which is present in this compound, may contribute to antioxidant activity. However, specific quantitative data from the ABTS assay for this compound itself is not provided in the available sources.

Antiviral Activity (e.g., HIV-1, Coxsackievirus type B5)

The search for novel antiviral agents is a critical area of pharmaceutical research. Thiourea derivatives have emerged as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential anti-HIV activity. The mechanism of action for NNRTIs involves binding to an allosteric site on the HIV-1 reverse transcriptase, which induces a conformational change that inhibits the enzyme's function.

Research into phenethyl-pyridyl thiourea (PEPT) compounds has demonstrated that this class of molecules can possess potent anti-HIV activity. The presence of the phenethyl and thiourea groups is considered essential for this biological activity. Furthermore, other studies have investigated 1-benzyl derivatives of uracil, which have also shown inhibitory activity against HIV-1. While these findings point to the potential of the structural motifs found in this compound, direct experimental data confirming its specific activity against HIV-1 or other viruses like Coxsackievirus type B5 is not available in the reviewed literature.

Anti-inflammatory Activity

Thiourea derivatives are a class of compounds recognized for their diverse biological activities, including anti-inflammatory effects. However, specific research and documented findings regarding the anti-inflammatory activity of this compound are not present in the available scientific literature. While related thiourea scaffolds have been investigated for these properties, dedicated studies on this particular compound have not been published.

Anti-Alzheimer's Activity

The potential for novel compounds to combat neurodegenerative conditions like Alzheimer's disease is an area of intense research. Various heterocyclic compounds, including those containing thiourea moieties or benzyl groups, have been explored as potential therapeutic agents. Despite this, there is currently no specific research available that investigates or establishes the anti-Alzheimer's activity of this compound.

Antimalarial Activity

Malaria remains a significant global health concern, driving the search for new and effective antimalarial agents. While various classes of chemical compounds are continuously screened for their efficacy against Plasmodium falciparum and other malaria-causing parasites, there are no specific studies or data in the existing scientific literature on the antimalarial activity of this compound.

Anti-leishmanial Activity

Thiourea derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease with limited therapeutic options. Research into N,N'-disubstituted thioureas has shown significant potential against various Leishmania species.

Studies have involved the synthesis of libraries of thiourea derivatives through the reaction of isothiocyanates, such as phenyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate, with various amines. nih.gov These investigations have demonstrated that N,N'-disubstituted thioureas can exhibit potent activity against both the promastigote and amastigote forms of Leishmania amazonensis. nih.gov The introduction of a piperazine ring into the thiourea structure has been shown to enhance both potency and selectivity. nih.gov While these studies establish the anti-leishmanial potential of the broader class of compounds to which this compound belongs, specific activity data for this exact compound is not detailed in the referenced literature. The research highlights the promise of this chemical scaffold for developing new anti-leishmanial agents. nih.govresearchgate.net

Other Biological Activities

Antihypertensive Properties

The exploration of new chemical entities for the management of hypertension is a continuous effort in medicinal chemistry. However, there is no scientific literature available that specifically investigates or reports on the antihypertensive properties of this compound.

Serotonergic Activity (e.g., 5-HT2 receptor affinity)

The serotonin 5-HT2 receptor family is a key target for a wide range of psychoactive drugs. Research has been conducted on 1,3-disubstituted thiourea derivatives to determine their affinity for these receptors. A study investigating a series of thioureas revealed that the nature of the substituents on the nitrogen atoms significantly influences the affinity for the 5-HT2A receptor. uw.edu.pl

In this study, derivatives containing a phenethyl group were synthesized and evaluated. The findings indicated that the introduction of a longer spacer, such as the phenylethyl group, was "definitely unprofitable for serotonin receptor affinity" when compared to other analogues. uw.edu.pl This suggests that while the thiourea core can interact with the 5-HT2A receptor, the specific combination of benzyl and phenethyl substituents in this compound may not be optimal for high-affinity binding to this particular serotonin receptor subtype.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-phenethyl-2-thiourea, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is synthesized via nucleophilic addition of phenethylamine to benzyl isothiocyanate in ethanol or methanol under reflux (4–6 hours). Purification involves recrystallization from a polar aprotic solvent. Optimization strategies include:

- Solvent selection : Methanol improves solubility of intermediates compared to ethanol.

- Temperature control : Reflux at 65–70°C minimizes side reactions (e.g., oxidation).

- Stoichiometry : A 1:1 molar ratio of reagents reduces byproduct formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies N–H (3268 cm⁻¹), C=O (1688 cm⁻¹), and C=S (1264 cm⁻¹) stretches.

- NMR : ¹H NMR resolves benzyl (δ 4.5–4.7 ppm) and phenethyl (δ 2.8–3.1 ppm) protons.

- X-ray crystallography : SHELXL software refines crystal structures, revealing conformational twists (e.g., C7–N1–C8–S1 torsion angle: 119.6°) and hydrogen-bonding networks .

Q. How does this compound exhibit antimicrobial activity, and what assays validate this?

- Methodological Answer : The compound disrupts microbial membranes via sulfur-mediated lipid peroxidation. Standard assays include:

- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Staphylococcus aureus (MIC ~32 µg/mL).

- Time-kill kinetics : Evaluates bactericidal effects over 24 hours.

- Synergy testing : Combines with β-lactams to enhance efficacy against resistant strains .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role as a steel corrosion inhibitor?

- Methodological Answer : The sulfur atom donates electrons to vacant d-orbitals on iron, forming a protective monolayer. Techniques to study this include:

- Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance (Rₜ increases by 85% at 100 ppm).

- Adsorption isotherms : Langmuir models reveal ΔG°ads = −34 kJ/mol (physisorption dominant).

- Surface analysis : SEM-EDS confirms sulfur deposition on carbon steel .

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Frontier molecular orbitals : HOMO (-6.2 eV) localized on sulfur and benzene rings, explaining nucleophilic reactivity.

- Electrostatic potential maps : Highlights sulfur as the primary adsorption site for metal surfaces.

- Thermochemical accuracy : Atomization energy deviations <2.4 kcal/mol validate predictions .

Q. What experimental strategies resolve contradictions in reported corrosion inhibition efficiencies?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., aqueous vs. ethanolic media) and temperature. Resolve via:

- Controlled variable testing : Isolate pH, ionic strength, and oxygen content.

- Statistical modeling : Multivariate regression identifies dominant factors (e.g., temperature accounts for 60% variance).

- Surface roughness normalization : AFM ensures consistent substrate topography .

Q. How do platinum(II) complexes of this compound achieve anticancer activity, and what assays confirm this?

- Methodological Answer : The thiourea ligand stabilizes Pt(II) centers, enhancing DNA cross-linking. Key assays:

- Cytotoxicity (MTT) : IC₅₀ = 8.2 µM against MCF-7 breast cancer cells.

- Apoptosis assays : Annexin V/PI staining shows 45% late apoptosis at 24 hours.

- DNA binding studies : UV-vis titrations reveal Kb = 1.2 × 10⁵ M⁻¹ .

Q. What challenges arise in crystallographic refinement of thiourea derivatives, and how are they addressed?

- Methodological Answer :

- Disorder in benzyl groups : SHELXL’s PART instruction partitions occupancy.

- Hydrogen bonding ambiguity : Hirshfeld surface analysis distinguishes N–H⋯S from C–H⋯O interactions.

- Twinned crystals : CELL_NOW software indexes overlapping lattices .

Q. How is this compound metabolized in biological systems, and what analytical methods track its degradation?

- Methodological Answer : FAD-containing monooxygenase oxidizes the sulfur to S-monoxide (m/z 287.1) and S,S-dioxide (m/z 303.1). Analytical workflows include:

- LC-MS/MS : MRM transitions (287→154 for S-monoxide).

- Isotopic labeling : ³⁴S tracing confirms metabolic pathways.

- Enzyme inhibition assays : Ketoconazole reduces oxidation by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.